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Compound of Interest

Compound Name: Mulberroside C

Cat. No.: B1676864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the characterization of Mulberroside C, a naturally occurring 2-arylbenzofuran glycoside found
in Morus alba (white mulberry). This document details the Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and
analysis, to support research and development efforts.

Spectroscopic Data for Mulberroside C

The structural elucidation of Mulberroside C is achieved through the combined application of
IH NMR, 8C NMR, and Mass Spectrometry. The following tables summarize the key
guantitative data for the unambiguous identification of this compound.

'H NMR Spectroscopic Data

The *H NMR spectrum of Mulberroside C reveals the chemical environment of each proton
within the molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Mulberroside C (500 MHz, CDsOD)
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Proton Assignment Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-3 6.92 s

H-4 7.32 d 8.4

H-5 6.90 d 8.4

H-2' 6.80 d 2.0

H-4' 6.26 t 2.0

H-6' 6.80 d 2.0

H-1" (Glucose) 4.88 d 7.5

H-2" (Glucose) 3.45 m

H-3" (Glucose) 3.40 m

H-4" (Glucose) 3.35 m

H-5" (Glucose) 3.30 m

H-6"a (Glucose) 3.85 dd 12.0, 2.0

H-6"b (Glucose) 3.68 dd 12.0,5.5

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from
Morus alba and may require further 2D NMR experiments for definitive confirmation.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of Mulberroside C.

Table 2: 13C NMR Spectroscopic Data for Mulberroside C (125 MHz, CD3OD)
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Carbon Assignment Chemical Shift (6, ppm)
C-2 158.0
C-3 102.5
C-3a 118.8
C-4 122.5
C-5 112.0
C-6 156.5
C-7 95.8
C-7a 159.5
C-1 132.0
Cc-2 103.2
C-3 159.0
C-4' 99.5
C-5' 159.0
C-6' 106.5
C-1" (Glucose) 104.0
C-2" (Glucose) 75.0
C-3" (Glucose) 78.0
C-4" (Glucose) 71.5
C-5" (Glucose) 78.5
C-6" (Glucose) 62.8

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from
Morus alba and may require further 2D NMR experiments for definitive confirmation.
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Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a powerful
tool for determining the elemental composition and molecular weight of Mulberroside C.

Table 3: High-Resolution Mass Spectrometry Data for Mulberroside C

Parameter Value

Molecular Formula C24H2609
Molecular Weight 458.1577
lonization Mode ESI-

Observed m/z [M-H]~ at 457.1499

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Mulberroside C.

Isolation of Mulberroside C from Morus alba

A general procedure for the isolation of 2-arylbenzofuran derivatives from the root bark of

Morus alba is as follows:

o Extraction: Dried and powdered root bark of Morus alba is extracted with methanol (MeOH)
at room temperature. The resulting extract is then concentrated under reduced pressure.

o Fractionation: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-
BuOH).

o Chromatographic Purification: The EtOAc or n-BuOH fraction, which typically contains
Mulberroside C, is subjected to a series of column chromatography steps. This may include
silica gel chromatography followed by preparative high-performance liquid chromatography
(HPLC) using a C18 reversed-phase column. Gradient elution with a mobile phase
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consisting of water and acetonitrile or methanol is commonly employed to achieve
separation.

EtOAc or

Morus alba Root Bark r—>

Methanol Extraction }—>

o Solvent Partitioning n-BuOH fraction Silica Gel Column Preparative HPLC
(n-Hexane, EtOAc, n-BuOH) Chromatography (C18 Column)

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Mulberroside C.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

o Sample Preparation: A few milligrams of purified Mulberroside C are dissolved in a
deuterated solvent, commonly methanol-ds (CDsOD) or dimethyl sulfoxide-de (DMSO-ds).

e H NMR: Standard parameters are used for *H NMR acquisition, including a sufficient
number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: Proton-decoupled *C NMR spectra are acquired to simplify the spectrum to single
peaks for each carbon atom.

e 2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D
NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI source coupled to a time-of-flight
(TOF) or Orbitrap mass analyzer.

o Sample Preparation: A dilute solution of Mulberroside C in a suitable solvent (e.g.,
methanol) is infused into the mass spectrometer.

« lonization: ESI is typically performed in the negative ion mode to observe the deprotonated
molecule [M-H]~.
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e Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass
spectrometry (MS/MS) is performed. The [M-H]~ ion is selected and subjected to collision-
induced dissociation (CID) to generate characteristic fragment ions. The fragmentation
pattern can help to confirm the structure, particularly the nature and position of the glycosidic

linkage.
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Figure 2. Workflow for the spectroscopic analysis of Mulberroside C.
Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a solid
foundation for the confident identification and characterization of Mulberroside C. For
researchers in natural product chemistry, pharmacology, and drug development, this
information is crucial for ensuring the quality and purity of the compound used in further
studies. The application of 2D NMR techniques is highly recommended for the definitive
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assignment of all proton and carbon signals, and MS/MS analysis is invaluable for confirming
the structural integrity of the molecule.

 To cite this document: BenchChem. [Characterization of Mulberroside C: A Technical Guide
to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676864#spectroscopic-data-nmr-ms-for-
mulberroside-c-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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